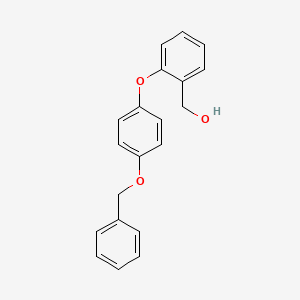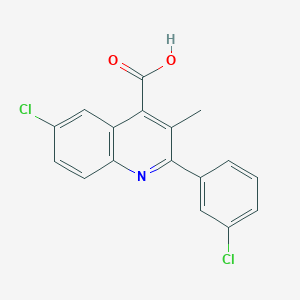![molecular formula C15H21NO4 B1333087 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid CAS No. 284493-54-5](/img/structure/B1333087.png)
3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid is an organic compound with the molecular formula C15H21NO4. It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a 2-methylphenyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Propanoic Acid Derivative: The Boc-protected amino acid is then reacted with 2-methylphenylacetic acid under conditions that facilitate the formation of the desired propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of automated synthesis equipment and stringent purification processes such as crystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions:
Boc Protection: Boc-Cl, TEA, dichloromethane (DCM).
Deprotection: TFA, methylene chloride (CH2Cl2).
Coupling: DCC, NHS, dimethylformamide (DMF).
Major Products:
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptide Chains: Coupling reactions with other amino acids form peptide chains.
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Studies: Utilized in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: Employed in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid exerts its effects depends on its application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions during chain elongation. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds.
Molecular Targets and Pathways:
Enzymatic Reactions: Targets specific enzymes in biochemical pathways, often used to study enzyme kinetics and inhibition.
Receptor Binding: Potentially interacts with biological receptors, influencing cellular pathways.
Comparación Con Compuestos Similares
3-[(Tert-butoxycarbonyl)amino]-3-phenylpropanoic acid: Similar structure but lacks the 2-methyl group on the phenyl ring.
3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid: Similar structure with a methyl group at the 4-position of the phenyl ring.
Uniqueness: 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid is unique due to the presence of the 2-methyl group, which can influence its reactivity and interactions in synthetic and biological applications. This structural feature can affect the steric and electronic properties of the compound, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMSBGBNGEQDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377432 |
Source


|
| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-54-5 |
Source


|
| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
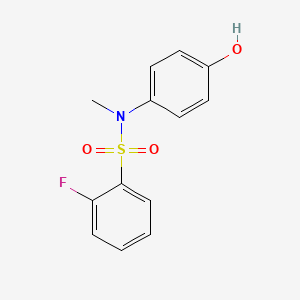
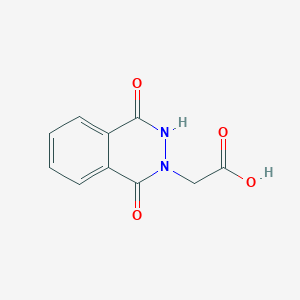
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)
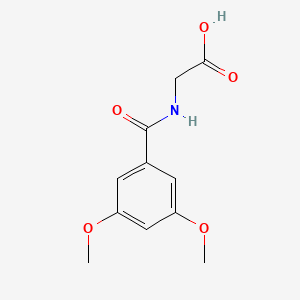
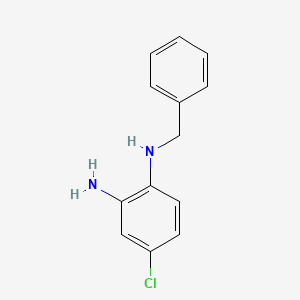
![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)
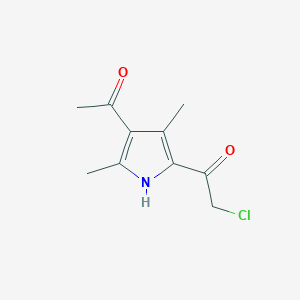
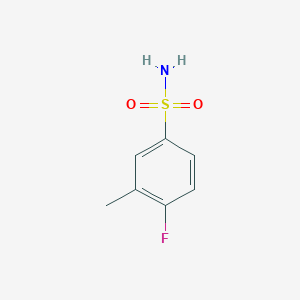
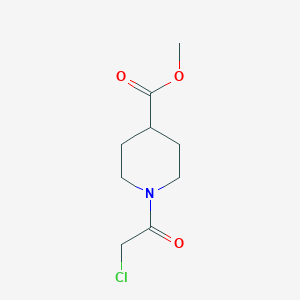
![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
